(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
The compound “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” is a synthetic organic molecule that belongs to the class of diazinane-2,4,6-triones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline and 4-hydroxy-3-iodobenzaldehyde. The key steps in the synthesis may include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and hydroxy-iodophenyl groups: These groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.
Final condensation: The final step involves the condensation of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of “(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both fluorine and iodine atoms can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FIN2O4/c18-10-2-1-3-11(8-10)21-16(24)12(15(23)20-17(21)25)6-9-4-5-14(22)13(19)7-9/h1-8,22H,(H,20,23,25)/b12-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXUWZSJNVMLB-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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